![molecular formula C15H21NO3S B016580 Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate CAS No. 67443-55-4](/img/structure/B16580.png)

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate

Übersicht

Beschreibung

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate is a compound that likely features in the synthesis of pharmaceuticals or materials science due to the functional groups it contains. These groups suggest potential reactivity and applications in forming more complex molecules through various chemical reactions.

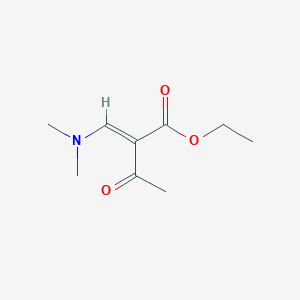

Synthesis Analysis

Synthesis involving similar compounds often utilizes methods like the Lossen rearrangement, which can be mediated by reagents such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for converting carboxylic acids to ureas without racemization, offering a glimpse into potential synthetic routes for related compounds (Thalluri et al., 2014).

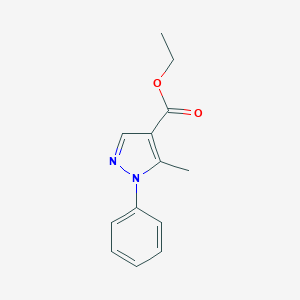

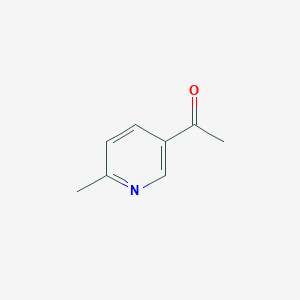

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, showcases non-planar molecular configurations and the significance of intra- and intermolecular hydrogen bonding, hinting at the structural dynamics that Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate might exhibit (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Chemical properties of similar sulfanyl acetates involve reactivities such as alkaline hydrolysis and the formation of dimers through hydrogen bonding. For example, the synthesis and reactivity of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid provide insights into the behavior of sulfanyl groups in chemical transformations (Choi et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate can be inferred from similar compounds. For instance, the crystalline nature and solubility in organic solvents of related compounds highlight the potential physical characteristics (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, can be anticipated based on functional groups present in Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. Similar compounds demonstrate a range of reactions, including hydrolysis and nucleophilic attacks, providing a foundation for predicting the chemical behavior of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate (Choi et al., 2007).

Wissenschaftliche Forschungsanwendungen

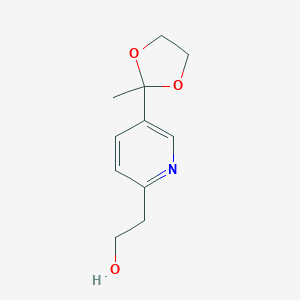

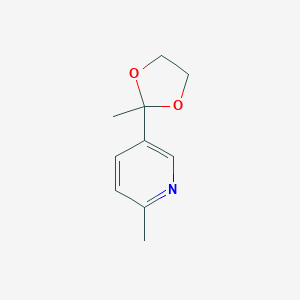

Synthesis of Bridged 3-Benzazepine Derivatives :

- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This application is significant in the development of novel pharmacological compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Fabrication of 4-Phenyl-2-Butanone :

- It has also been applied in the synthesis process of 4-phenyl-2-butanone, a crucial medium in the synthesis of anti-inflammatory medicines and codeine (Zhang, 2005).

Stereoselective Glycosylations :

- This compound plays a role in the stereoselective introduction of glycosidic linkages in oligosaccharide synthesis, an important aspect in the development of biologically relevant molecules (Kim, Yang, Park, & Boons, 2005).

Binding with Human Serum Albumin :

- In pharmacology, its derivatives have shown significant binding characteristics with human serum albumin, which is crucial for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).

Analysis of Drug Impurity Profiles :

- The compound is used in the separation and characterization of byproducts in drug substances, particularly in the analysis of impurity profiles of drugs used for treating thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Synthesis of Substituted Thiophenyl Derivatives :

- It has been utilized in the synthesis of substituted thiophenyl derivatives of indane-1, 3-dione, which are explored for various biological activities including anticancer properties (Giles, Prakash, & Ramseshu, 2007).

Crystal Structure Analysis :

- Studies have been conducted to analyze the crystal structure of derivatives of this compound, contributing to the understanding of molecular conformations and interactions (Hassan, Yamin, & Kassim, 2010).

Eigenschaften

IUPAC Name |

ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-9-7-8-12(10-13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYLLFVCQFBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC1=CC=CC(=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497581 | |

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate | |

CAS RN |

67443-55-4 | |

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)